Hif-phd-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hif-phd-IN-2 is a compound that functions as a hypoxia-inducible factor prolyl hydroxylase inhibitor. Hypoxia-inducible factor prolyl hydroxylase inhibitors are a class of drugs that stabilize hypoxia-inducible factors, which are transcription factors that respond to changes in oxygen levels in the cellular environment. These inhibitors have significant therapeutic potential, particularly in the treatment of anemia associated with chronic kidney disease .
Méthodes De Préparation
The synthesis of Hif-phd-IN-2 involves several steps, including the production and purification of recombinant prolyl hydroxylase domain 2 (PHD2). The process typically involves the use of mass spectrometry to follow PHD2-catalyzed reactions and the stabilization of hypoxia-inducible factor in cells by immunoblotting . Industrial production methods for such compounds often involve large-scale chemical synthesis and purification processes to ensure the compound’s efficacy and safety.
Analyse Des Réactions Chimiques
Hif-phd-IN-2 undergoes various chemical reactions, including oxidation and hydroxylation. The compound interacts with oxygen-dependent hydroxylation on specific proline residues, which leads to the stabilization of hypoxia-inducible factors . Common reagents used in these reactions include oxygen and specific enzymes like prolyl hydroxylase. The major products formed from these reactions are stabilized hypoxia-inducible factors that can then activate the transcription of various genes involved in erythropoiesis and iron metabolism .
Applications De Recherche Scientifique
Hif-phd-IN-2 has a wide range of scientific research applications. In medicine, it is primarily used to treat anemia in patients with chronic kidney disease by promoting the production of endogenous erythropoietin . In biology, it is used to study the cellular response to hypoxia and the regulation of hypoxia-inducible factors .
Mécanisme D'action
The mechanism of action of Hif-phd-IN-2 involves the inhibition of prolyl hydroxylase domain enzymes, which are responsible for the degradation of hypoxia-inducible factors under normal oxygen conditions. By inhibiting these enzymes, this compound stabilizes hypoxia-inducible factors, allowing them to accumulate and activate the transcription of genes involved in erythropoiesis, iron metabolism, and angiogenesis . This process is crucial for the adaptation of cells to low oxygen conditions and has significant therapeutic implications .
Comparaison Avec Des Composés Similaires
Hif-phd-IN-2 is similar to other hypoxia-inducible factor prolyl hydroxylase inhibitors such as daprodustat, roxadustat, and vadadustat . These compounds share a common mechanism of action but differ in their chemical structures and specific applications. For example, roxadustat has been approved for the treatment of anemia in chronic kidney disease patients in China .
Propriétés
Formule moléculaire |
C17H15N5O3S |
---|---|
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
N-[6-[4-(4-cyanophenyl)-3-oxo-1H-pyrazol-2-yl]pyridin-3-yl]ethanesulfonamide |
InChI |
InChI=1S/C17H15N5O3S/c1-2-26(24,25)21-14-7-8-16(19-10-14)22-17(23)15(11-20-22)13-5-3-12(9-18)4-6-13/h3-8,10-11,20-21H,2H2,1H3 |
Clé InChI |
ZZLAHWZWGAILNI-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)NC1=CN=C(C=C1)N2C(=O)C(=CN2)C3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.